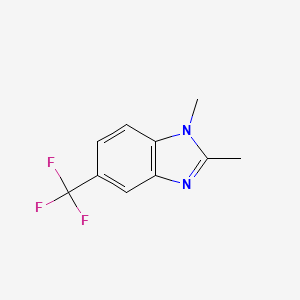

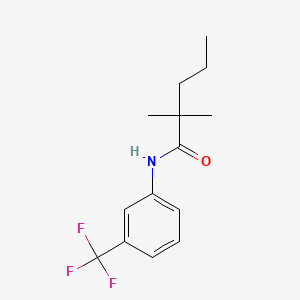

3'-Trifluoromethyl-2,2-dimethylvaleranilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

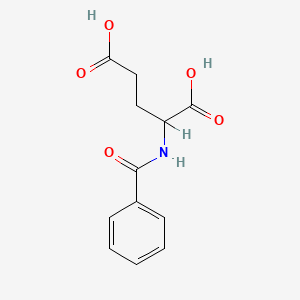

3'-Trifluoromethyl-2,2-dimethylvaleranilide, commonly known as TFMV, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. It belongs to the class of amides and is widely used in the field of medicinal chemistry and drug discovery.

Aplicaciones Científicas De Investigación

Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF3) group, which is a part of 3'-Trifluoromethyl-2,2-dimethylvaleranilide, plays a critical role in the design of pharmaceuticals. This group is a powerful attractor of electron density within a molecular framework and has emerged as a distinct complement to traditional hydrophilic/hydrophobic interplays in small molecules docking with proteins. Its presence can dramatically influence the properties of organic molecules, thereby increasing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials (Cho et al., 2010).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a useful tool for radical reactions involving trifluoromethyl groups. It enables efficient and selective radical fluoromethylation processes without the need for sacrificial redox agents, thereby allowing the synthesis of various organofluorine compounds bearing C(sp(3))-CF3 bonds. This method is particularly valuable for creating trifluoromethylated alkenes and other complex organic derivatives (Koike & Akita, 2016).

Catalytic Fluoride-Rebound Mechanism

A novel mechanism involving borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, referred to as a fluoride-rebound mechanism, has been discovered. This mechanism can be used for the introduction of trifluoromethyl groups into compounds, potentially beneficial for the synthesis of 18F-radiolabeled aliphatic CF3-containing compounds for positron emission tomography applications (Levin et al., 2017).

Oxidative Trifluoromethylation

The incorporation of the trifluoromethyl group into drug candidates can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Oxidative trifluoromethylation methods have been developed to introduce the CF3 group into various organic molecules, significantly contributing to the pharmaceutical and agrochemical fields (Chu & Qing, 2014).

Trifluoromethyl Substituents in Organic Electronics

Trifluoromethyl (CF3) substituents can be used to increase the rate of thermally activated delayed fluorescence (TADF) in conjugated organic molecules. They help in tuning the excitonic character of the singlet and triplet excited states, influencing the rates of delayed fluorescence and thus have implications for the development of TADF emitters in organic electronics (Ward et al., 2020).

Propiedades

IUPAC Name |

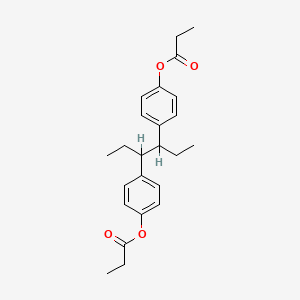

2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGSGKPJMMYYGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177556 |

Source

|

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2300-87-0 |

Source

|

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)